molecular formula C11H21NO4 B6611483 3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid CAS No. 2248319-11-9

3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid

Cat. No.: B6611483
CAS No.: 2248319-11-9
M. Wt: 231.29 g/mol
InChI Key: GTGNCMYDMIDOIR-UHFFFAOYSA-N
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Description

3-{(tert-Butoxy)carbonylamino}-3-methylbutanoic acid is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. This compound is characterized by its tert-butoxycarbonyl (BOC) protecting group, which is often used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid typically involves the following steps:

Industrial Production Methods: On an industrial scale, the production of 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the BOC group.

    Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction: While the compound itself is relatively stable, the amine and carboxylic acid functionalities can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for deprotection.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the amine group.

Major Products:

Chemistry:

    Peptide Synthesis: The compound is widely used in the synthesis of peptides, where the BOC group serves as a protecting group for the amine functionality.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound and its derivatives are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and receptor ligands.

    Bioconjugation: It is used in the modification of biomolecules for various applications, including drug delivery and diagnostic imaging.

Industry:

Mechanism of Action

The mechanism of action of 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid primarily involves its role as a protecting group in organic synthesis. The BOC group protects the amine functionality from unwanted reactions, allowing selective reactions to occur at other sites of the molecule. Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

    N-Boc-3-amino-3-methylbutanoic Acid: A closely related compound with similar protecting group chemistry.

    N-Boc-Valine: Another BOC-protected amino acid used in peptide synthesis.

    N-Boc-Glycine: A simpler BOC-protected amino acid used in various synthetic applications.

Uniqueness: 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid is unique due to its specific structure, which combines the BOC protecting group with a branched amino acid backbone. This combination provides unique reactivity and stability, making it particularly useful in the synthesis of complex peptides and other biologically active molecules .

Biological Activity

3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid, commonly referred to as N-Boc-3-amino-3-methylbutanoic acid, is a chiral amino acid derivative with significant implications in organic synthesis and potential therapeutic applications. This article explores its biological activity, including its interactions with biological systems, synthesis methods, and relevant case studies.

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.26 g/mol
  • CAS Number : 129765-95-3
  • IUPAC Name : 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid

The presence of the tert-butoxycarbonyl (Boc) group is significant as it protects the amine during chemical reactions, making this compound a valuable intermediate in peptide synthesis and other organic reactions .

Interaction with Biological Systems

Research indicates that compounds similar to 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid often engage with various enzymes and receptors within biological systems. However, specific interaction data for this compound is limited. Studies on structurally related compounds suggest potential roles in metabolic pathways or therapeutic applications, particularly in modulating enzyme activities .

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    A study evaluated the inhibition of T3SS in pathogenic bacteria using various amino acid derivatives. While 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid was not directly tested, related compounds demonstrated significant inhibition at concentrations around 50 µM. This suggests that similar structures could potentially inhibit virulence factors in Gram-negative pathogens .
  • Cell Permeability and Activity :
    The biological activity of amino acid derivatives often correlates with their permeability across cellular membranes. Research on bisubstrate inhibitors revealed that modifications to polar functional groups could enhance cellular uptake and activity. This principle may apply to 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid, indicating that prodrug strategies could be explored to improve its efficacy in cellular environments .

Comparative Analysis with Similar Compounds

The following table highlights structural comparisons and potential biological activities of related compounds:

Compound NameMolecular FormulaUnique FeaturesPotential Biological Activities
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acidC10H19NO4Hydroxyl group increases polarityEnhanced solubility and potential enzyme interactions
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acidC9H17NO4Hydroxyl group presentDifferent biological activities due to stereochemistry
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acidC9H17NO4Structural isomerVariations in biological effects due to stereochemistry
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acidC10H21NO4Methoxy group influences reactivityPotentially altered enzyme binding affinities

This comparative analysis underscores the importance of structural modifications in determining the biological activity of amino acid derivatives.

Properties

IUPAC Name

3-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12(6)11(4,5)7-8(13)14/h7H2,1-6H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGNCMYDMIDOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C)(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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